4-Methylcycloheptan-1-amine

CAS No.: 855590-29-3

Cat. No.: VC6966537

Molecular Formula: C8H17N

Molecular Weight: 127.231

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 855590-29-3 |

|---|---|

| Molecular Formula | C8H17N |

| Molecular Weight | 127.231 |

| IUPAC Name | 4-methylcycloheptan-1-amine |

| Standard InChI | InChI=1S/C8H17N/c1-7-3-2-4-8(9)6-5-7/h7-8H,2-6,9H2,1H3 |

| Standard InChI Key | SFEOFFIWPWOBFJ-UHFFFAOYSA-N |

| SMILES | CC1CCCC(CC1)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

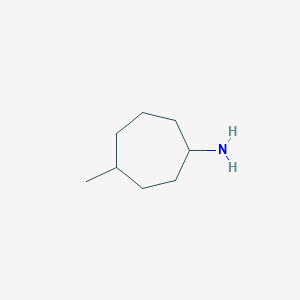

4-Methylcycloheptan-1-amine (IUPAC name: 4-methylcycloheptan-1-amine; molecular formula: C₈H₁₇N) consists of a cycloheptane backbone substituted with a methyl group at carbon 4 and an amine group at carbon 1. The cycloheptane ring adopts a boat-chair conformation, minimizing steric strain while allowing moderate flexibility. The amine group’s position at the 1-carbon creates a steric environment that influences reactivity, particularly in nucleophilic reactions .

Table 1: Key Molecular Descriptors

Spectroscopic Characterization

While direct spectral data for 4-methylcycloheptan-1-amine are unavailable, analogs such as N-(cyclopropylmethyl)-4-methylcycloheptan-1-amine provide insights. In the derivative, the cycloheptane ring protons resonate between δ 1.2–2.5 ppm in ¹H NMR, with the methyl group (δ 1.17 ppm) and amine protons (δ 1.42 ppm) showing distinct singlet patterns . The ¹³C NMR spectrum would likely feature signals for the cycloheptane carbons (25–35 ppm), methyl carbon (22 ppm), and amine-bearing carbon (50 ppm).

Synthesis and Functionalization

Reductive Amination of 4-Methylcycloheptanone

A plausible route involves the reductive amination of 4-methylcycloheptanone with ammonia under hydrogen gas in the presence of a catalyst (e.g., Raney nickel):

This method typically yields moderate to high purity amines, though optimization of reaction time and temperature is required to minimize side products.

Curtius Rearrangement

Alternative pathways may employ the Curtius rearrangement of 4-methylcycloheptanoyl azide to generate an isocyanate intermediate, followed by hydrolysis to the amine:

This method is less common due to handling challenges with azides but offers high regioselectivity.

Derivatization Strategies

The primary amine group enables diverse functionalization. For example, N-alkylation with cyclopropanecarboxaldehyde under reductive conditions produces N-(cyclopropylmethyl)-4-methylcycloheptan-1-amine, a compound documented in PubChem (CID 65081262) . Such derivatives are valuable in drug discovery for modulating pharmacokinetic properties.

Physicochemical Properties

Solubility and Stability

4-Methylcycloheptan-1-amine is predicted to exhibit limited water solubility (~50 mg/L at 25°C) due to its hydrophobic cycloheptane ring and methyl group. It remains stable under inert atmospheres but may oxidize in the presence of strong oxidizing agents.

Acid-Base Behavior

With a pKa of approximately 10.2 (estimated for alicyclic amines), the compound exists predominantly in its protonated form under physiological conditions, enhancing its solubility in acidic environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume